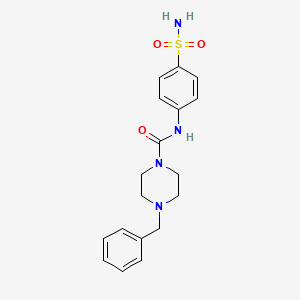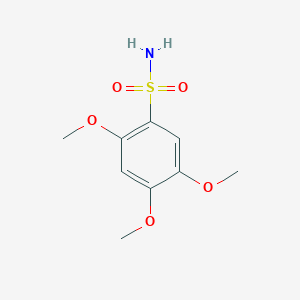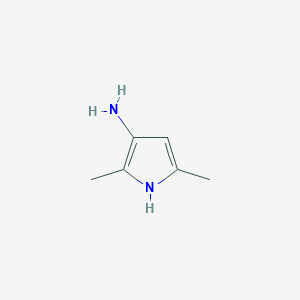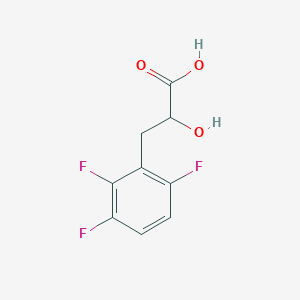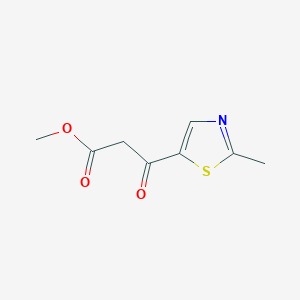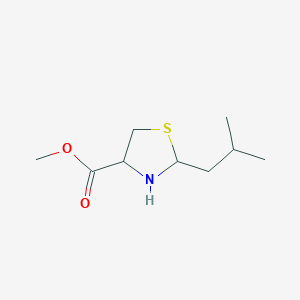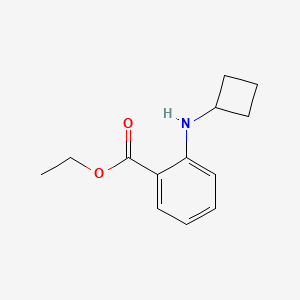
(R)-2-Amino-2-(2-bromo-6-methoxyphenyl)ethan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-2-Amino-2-(2-bromo-6-methoxyphenyl)ethan-1-ol is a chiral compound with significant potential in various scientific fields. It features a bromine atom and a methoxy group attached to a phenyl ring, which is further connected to an amino alcohol moiety. This unique structure allows it to participate in diverse chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Amino-2-(2-bromo-6-methoxyphenyl)ethan-1-ol typically involves the following steps:
Methoxylation: The methoxy group is introduced via a nucleophilic substitution reaction using methanol and a suitable base.
Amino Alcohol Formation: The final step involves the formation of the amino alcohol moiety through a reductive amination reaction, where an amine is reacted with an aldehyde or ketone in the presence of a reducing agent like sodium cyanoborohydride.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and pH) can optimize the synthesis process.
化学反応の分析
Types of Reactions
Oxidation: The amino alcohol group can undergo oxidation to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agent used.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new compounds.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typical reducing agents.
Substitution: Nucleophiles like ammonia (NH₃) or thiols (R-SH) can be used under basic conditions.
Major Products
Oxidation: Ketones or aldehydes.
Reduction: Various alcohol derivatives.
Substitution: New compounds with different functional groups replacing the bromine atom.
科学的研究の応用
Chemistry
Synthesis of Complex Molecules: The compound serves as a building block for synthesizing more complex molecules in organic chemistry.
Biology
Enzyme Inhibition Studies: It is used to study the inhibition of specific enzymes due to its unique structure.
Medicine
Drug Development: The compound’s structure makes it a candidate for developing new pharmaceuticals, particularly those targeting neurological pathways.
Industry
Material Science: It is used in the development of new materials with specific properties, such as polymers and coatings.
作用機序
The compound exerts its effects by interacting with specific molecular targets, such as enzymes or receptors. Its bromine and methoxy groups play crucial roles in binding to these targets, influencing their activity. The amino alcohol moiety can form hydrogen bonds, further stabilizing the interaction.
類似化合物との比較
Similar Compounds
®-2-Amino-2-(2-chloro-6-methoxyphenyl)ethan-1-ol: Similar structure but with a chlorine atom instead of bromine.
®-2-Amino-2-(2-bromo-6-ethoxyphenyl)ethan-1-ol: Similar structure but with an ethoxy group instead of a methoxy group.
Uniqueness
Bromine Atom: The presence of a bromine atom provides unique reactivity compared to chlorine or other halogens.
Methoxy Group: The methoxy group offers different electronic and steric properties compared to ethoxy or other alkoxy groups.
This detailed article provides a comprehensive overview of ®-2-Amino-2-(2-bromo-6-methoxyphenyl)ethan-1-ol, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
特性
分子式 |
C9H12BrNO2 |
|---|---|
分子量 |
246.10 g/mol |
IUPAC名 |
(2R)-2-amino-2-(2-bromo-6-methoxyphenyl)ethanol |
InChI |
InChI=1S/C9H12BrNO2/c1-13-8-4-2-3-6(10)9(8)7(11)5-12/h2-4,7,12H,5,11H2,1H3/t7-/m0/s1 |
InChIキー |
CZEVQFURMFATFJ-ZETCQYMHSA-N |
異性体SMILES |
COC1=C(C(=CC=C1)Br)[C@H](CO)N |
正規SMILES |
COC1=C(C(=CC=C1)Br)C(CO)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


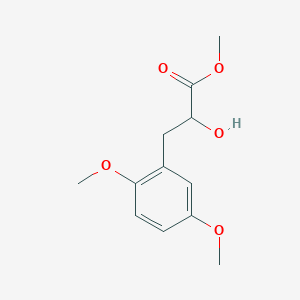
![1-[(Tert-butyldimethylsilyl)oxy]hexan-3-one](/img/structure/B13578133.png)

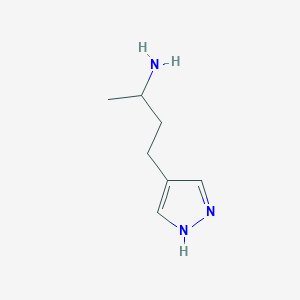
![sodium(2R)-1-{[(tert-butoxy)carbonyl]amino}propane-2-sulfinate](/img/structure/B13578165.png)
